molecular formula C10H14N2O5 B127349 Thymidine CAS No. 157049-39-3

Thymidine

Cat. No.: B127349
CAS No.: 157049-39-3
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-XLPZGREQSA-N
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Description

Thymidine, also known as deoxythis compound, is a nucleoside composed of thymine and deoxyribose. It is a specific precursor of deoxyribonucleic acid (DNA) and plays a crucial role in DNA synthesis. This compound is used as a cell synchronizing agent and a DNA synthesis inhibitor, which can arrest cells at the G1/S boundary, prior to DNA replication .

Chemical Reactions Analysis

Thymidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The major products formed from these reactions include thymine glycol, dihydrothis compound, and various substituted this compound derivatives .

Scientific Research Applications

Thymidine has a wide range of scientific research applications, including:

Mechanism of Action

Thymidine exerts its effects primarily by inhibiting DNA synthesis. It acts as a DNA synthesis inhibitor by arresting cells at the G1/S boundary, preventing the replication of DNA. This compound targets the DNA polymerase enzyme, which is responsible for synthesizing new DNA strands. By inhibiting this enzyme, this compound effectively halts the progression of the cell cycle and prevents DNA replication .

Comparison with Similar Compounds

Thymidine is similar to other nucleosides like deoxyuridine and deoxycytidine. it is unique in its ability to specifically target and inhibit DNA synthesis. Similar compounds include:

This compound’s uniqueness lies in its specific role as a precursor of DNA and its ability to synchronize cell cycles, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100455-81-0
Record name Thymidine dimer
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URL https://commonchemistry.cas.org/detail?cas_rn=100455-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID5023661
Record name Thymidine
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid
Record name Thymidine
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Record name Thymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000273
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Solubility

73.5 mg/mL, Water 50 (mg/mL)
Record name Thymidine
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Record name THYMIDINE
Source NCI Investigational Drugs
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CAS No.

146183-25-7, 50-88-4, 50-89-5
Record name Oligo(dT)
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Record name 3H-Thymidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine
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Record name Thymidine
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Record name Thymidine
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Record name Thymidine
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Record name Thymidine
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Record name Doxribtimine
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Record name Thymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C=CCBr
Name
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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